Bleomycin-pyp

Description

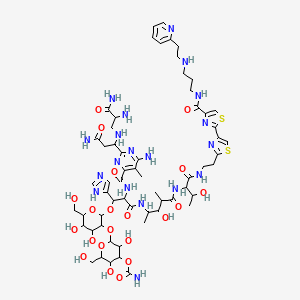

Structure

2D Structure

Properties

CAS No. |

61949-96-0 |

|---|---|

Molecular Formula |

C60H87N19O21S2 |

Molecular Weight |

1474.6 g/mol |

IUPAC Name |

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[3-hydroxy-5-[[3-hydroxy-1-oxo-1-[2-[4-[4-[3-(2-pyridin-2-ylethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]butan-2-yl]amino]-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |

InChI |

InChI=1S/C60H87N19O21S2/c1-24-38(76-51(79-49(24)63)30(16-36(62)83)71-17-29(61)50(64)89)55(93)78-40(46(31-18-67-23-72-31)98-59-48(44(87)42(85)34(19-80)97-59)99-58-45(88)47(100-60(65)95)43(86)35(20-81)96-58)56(94)73-26(3)41(84)25(2)52(90)77-39(27(4)82)54(92)70-15-10-37-74-33(22-101-37)57-75-32(21-102-57)53(91)69-13-7-11-66-14-9-28-8-5-6-12-68-28/h5-6,8,12,18,21-23,25-27,29-30,34-35,39-48,58-59,66,71,80-82,84-88H,7,9-11,13-17,19-20,61H2,1-4H3,(H2,62,83)(H2,64,89)(H2,65,95)(H,67,72)(H,69,91)(H,70,92)(H,73,94)(H,77,90)(H,78,93)(H2,63,76,79) |

InChI Key |

UAGBVOMVWIAELJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCC7=CC=CC=N7)O |

Origin of Product |

United States |

Molecular Architecture and Domain Specific Functions of Bleomycin Pyp

Analysis of Key Structural Domains within Bleomycin-pyp

The functionality of this compound arises from the cooperative action of its structural domains. Each domain possesses specific chemical properties that dictate its role in cofactor binding, molecular recognition, and interaction with its biological targets.

Metal-Binding Domain and its Role in Cofactor Recruitment

The metal-binding domain of this compound is crucial for its activity, as it chelates transition metal ions necessary for the chemical reactions leading to DNA cleavage. nih.govpatsnap.com This domain provides a specific coordination environment for metal ions, with several nitrogen atoms from different parts of the molecule acting as ligands. researchgate.net Structural studies and spectroscopic analyses have revealed a distorted square pyramidal or octahedral geometry for the metal coordination sphere. researchgate.netnih.gov

The primary ligands involved in metal coordination include nitrogen atoms from the β-aminoalanine primary amine, the pyrimidine N1, the deprotonated amide of the histidine residue, the imidazole N1, and the secondary amine of β-aminoalanine. nih.govnih.gov The primary amine of β-aminoalanine often serves as an axial ligand, while the others typically form the equatorial plane. nih.govnih.gov This specific arrangement of ligands is critical for the recruitment and activation of the metal cofactor. The metal-binding region is also implicated in the sequence-specific recognition of DNA. nih.gov

Table 1: Key Ligands in the Metal-Binding Domain of this compound

| Ligand Donor Group | Role in Coordination |

|---|---|

| Primary amine of β-aminoalanine | Typically an axial ligand nih.govnih.gov |

| Secondary amine of β-aminoalanine | Equatorial ligand nih.govnih.gov |

| Imidazole N1 | Equatorial ligand nih.govnih.gov |

| Histidine amide (deprotonated) | Equatorial ligand nih.govnih.gov |

| Pyrimidine N1 | Equatorial ligand nih.govnih.gov |

Bithiazole and C-Terminal Moieties in Nucleic Acid Recognition

The bithiazole tail, along with its C-terminal substituent, is a key structural feature for the recognition and binding of this compound to DNA. nih.govnih.gov This part of the molecule contributes to the affinity for DNA through intercalation, where the planar bithiazole rings insert between the base pairs of the DNA double helix, or through interaction with the minor groove. nih.govnih.gov The specific mode of binding can be influenced by the C-terminal tail. osti.gov

The C-terminal moiety often carries a positive charge at neutral pH, which facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. nih.govnih.gov The nature of the C-terminal substituent can influence the DNA binding affinity. nih.gov While the bithiazole moiety is essential for DNA binding, the metal-binding domain is considered the primary determinant of the sequence-selective cleavage of DNA. nih.govresearchgate.net

Glycosidic Carbohydrate Moiety and its Influence on Molecular Interactions

The primary role of the glycosidic carbohydrate moiety is believed to be related to cellular uptake and selective targeting of tumor cells. researchgate.netacs.org Evidence suggests that the disaccharide can facilitate the entry of the molecule into cancer cells. acs.org Furthermore, the sugar moiety can influence the stability and conformation of the drug-DNA complex, and it has been observed to make direct hydrogen bonding interactions with the DNA minor groove. nih.govnih.gov

Metal Coordination Chemistry of this compound Complexes

The coordination of a metal ion is a prerequisite for the activity of this compound. The resulting metallobleomycin complex possesses unique electronic and chemical properties that enable it to interact with molecular oxygen and mediate DNA damage.

Ligand Field Analysis and Electronic Properties of Metal-Bleomycin-pyp States

The interaction between the metal ion and the ligands of this compound can be described by ligand field theory, which explains the electronic structure and spectroscopic properties of the resulting coordination complex. wikipedia.org Spectroscopic techniques such as UV-visible, electron paramagnetic resonance (EPR), and resonance Raman have been employed to characterize the electronic states of various metal-Bleomycin-pyp complexes. nih.govnih.gov

For instance, the copper(II)-bleomycin complex exhibits a square-pyramidal geometry. nih.gov The iron(II)-bleomycin complex, which is considered the biologically active form, has a highly distorted octahedral geometry. researchgate.netnih.gov Density functional theory (DFT) calculations have been used to investigate the geometric and electronic structure of these complexes. researchgate.net The binding of the metallobleomycin complex to DNA can induce conformational changes in the ligands coordinated to the metal ion, leading to alterations in the electronic properties of the metal center. nih.gov The formation of the activated "HOO-Fe(III)-bleomycin" species, a low-spin Fe(III)-hydroperoxo complex, is a key intermediate, and its electronic structure has been a subject of detailed investigation. researchgate.netnih.gov

Table 2: Spectroscopic Properties of a Metal-Bleomycin Complex Example | Metal Complex | Technique | Observed Properties | Reference | |---|---|---|---| | Bleomycin-A2-Cu(II) | UV-Vis Spectroscopy | Absorption maximum at 595 nm (ε=120) | nih.gov | | | Circular Dichroism | Extrema at 555 nm (Δε +1.21) and 665 nm (-0.61) | nih.gov | | | Electron Spin Resonance (ESR) | g|| = 2.211, g⊥ = 2.055, and A|| = 178 x 10⁻⁴ cm⁻¹ | nih.gov |

Investigation of Metal Ion Requirements for this compound Activity

The activity of this compound is critically dependent on the presence of a transition metal ion, with iron(II) being the most biologically relevant. nih.govnih.gov However, this compound can coordinate with a variety of other metal ions, including copper, cobalt, zinc, manganese, and vanadium. nih.gov The stability of these metal complexes varies, with the order of stability for several divalent metals being Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). nih.gov

The formation of an activated bleomycin (B88199) complex is a crucial step in its mechanism of action. nih.gov In the case of iron, the Fe(II)-bleomycin complex reacts with molecular oxygen to form a transient ternary complex, which is then reduced to generate the active species, believed to be a hydroperoxo-Fe(III) complex. nih.govnih.gov This activated complex is responsible for the abstraction of a hydrogen atom from the deoxyribose backbone of DNA, initiating the strand-cleavage process. nih.govnih.gov While other metal complexes can be formed, the iron complex demonstrates the highest DNA cleavage activity. nih.gov Even minor structural modifications to the metal-binding domain can significantly impact the ability of the molecule to bind and activate oxygen, thereby affecting its activity. nih.gov

Mechanistic Elucidation of Bleomycin Pyp Action on Nucleic Acids

DNA Cleavage Mechanisms Mediated by Activated Bleomycin-pyp

The capacity of this compound to cleave DNA is not inherent but requires activation through a complex interplay of cofactors.

Dioxygen and Transition Metal Ion Dependence of DNA Scission

The DNA-cleaving action of bleomycin (B88199) and its derivatives is critically dependent on the presence of molecular oxygen and a transition metal ion. drugbank.comnih.gov The most therapeutically relevant metal ion is believed to be iron (Fe(II)), though copper can also facilitate this process. nih.govnih.gov In the presence of Fe(II), this compound forms a complex that rapidly binds with dioxygen to create an "activated" species, a kinetically competent Fe(II)·bleomycin·O2 complex. oncohemakey.com This activated complex is what directly initiates DNA strand scission. nih.govoncohemakey.com The process is thought to involve the production of superoxide (B77818) and hydroxide (B78521) free radicals which then attack the DNA backbone. drugbank.com The binding of dioxygen to the Fe(II)·bleomycin complex is stabilized by the presence of DNA itself. oncohemakey.com In the absence of DNA, this activated species is unstable and will self-destruct. nih.govoncohemakey.com The entire process underscores a metal-dependent mechanism for DNA damage.

| Component | Role in DNA Cleavage |

| This compound | Binds to DNA and chelates a metal ion. ontosight.ai |

| Transition Metal Ion (e.g., Fe(II)) | Forms a complex with this compound, essential for activating oxygen. drugbank.comnih.gov |

| Dioxygen (O2) | Binds to the metal-Bleomycin-pyp complex to form the activated species that cleaves DNA. drugbank.comoncohemakey.com |

Sequence Selectivity and Base Specificity of DNA Cleavage by this compound

This compound does not cleave DNA randomly; it exhibits a notable sequence selectivity. The preferred sites for cleavage are dinucleotide sequences, particularly 5'-GT and 5'-GC sequences. mdpi.comresearchgate.net There is also evidence of cleavage at 5'-GA sequences, though to a lesser extent. nih.gov The specificity for cleavage at the 3' side of a guanine (B1146940) (G) residue appears to be a consistent finding. oncohemakey.com For instance, studies have shown a preferential release of thymine (B56734) and, to a lesser degree, other bases from the DNA strand. oncohemakey.com The binding of this compound to the minor groove of the DNA is thought to be a key determinant of this sequence preference. mdpi.comnih.gov The bithiazole tail of the bleomycin molecule is believed to contribute to this binding through intercalation or minor groove interaction. mdpi.com The addition of certain molecules, like pyrrole (B145914) triamide (PyPyPy), can enhance cleavage at specific GC-rich sequences by altering the DNA conformation to be more favorable for the action of bleomycin analogues. nih.gov

| Preferred Cleavage Site | Description |

| 5'-GT | A primary target for Bleomycin-mediated DNA cleavage. mdpi.comresearchgate.net |

| 5'-GC | Another primary target for Bleomycin-mediated DNA cleavage. mdpi.comresearchgate.net |

| 5'-GA | Cleaved less frequently than 5'-GT and 5'-GC. nih.gov |

| Cytosine at 3'-side of polyguanines | Cleavage at this site can be dramatically enhanced by the presence of pyrrole triamide. nih.gov |

Formation and Characterization of Reactive Oxygen Species and Free Radical Intermediates

The cleavage of DNA by activated this compound is mediated by the generation of reactive oxygen species (ROS). researchgate.net The activated complex, often described as a pseudoenzyme, reacts with oxygen to produce superoxide and hydroxide free radicals. drugbank.com These highly reactive species are believed to be directly responsible for the damage inflicted upon the DNA strands. nih.gov The proposed mechanism involves the formation of an "activated" Fe(II)·bleomycin·O2 complex. oncohemakey.com This complex then abstracts a hydrogen atom from the C-4' of a deoxyribose sugar in the DNA backbone, generating a sugar-centered radical. nih.govscirp.org This radical can then undergo further reactions, leading to the cleavage of the DNA strand. scirp.org The process results in both single- and double-strand breaks in the DNA. oncohemakey.com The formation of these radical intermediates is a critical step in the cytotoxic action of bleomycin compounds. ontosight.ai

Stereochemical Aspects of DNA Strand Scission by this compound

The interaction of this compound with DNA and the subsequent strand scission have distinct stereochemical features. The binding of the drug to DNA is thought to involve partial intercalation of the amino-terminal tripeptide of bleomycin into the DNA helix. oncohemakey.com The bithiazole tail of the molecule plays a significant role in this interaction, likely binding within the minor groove. oncohemakey.commdpi.com The geometry of the metal complex formed by bleomycin derivatives is crucial for their DNA degradation capability. Studies with deglyco-bleomycin, an analogue lacking the sugar moiety, have shown that while it can still form a complex with Fe(II) and mediate DNA degradation, the geometry of this complex is fundamentally different from that of bleomycin. capes.gov.br This suggests that not all metal complexes of bleomycin derivatives capable of DNA degradation share the same geometry. capes.gov.br The process of strand scission itself involves the oxygenation of the C-4' of deoxyribose, which leads to the breakage of the C-3'–C-4' bond and subsequent cleavage of the DNA chain. nih.gov

Intermolecular Interactions with Nucleic Acid Secondary and Tertiary Structures

The interaction of this compound with nucleic acids is significantly influenced by their higher-order structures. Bleomycin has been shown to be a useful tool for probing the secondary and tertiary structures of DNA. nih.gov It preferentially cleaves single-stranded DNA at inverted repeat sequences that have the potential to form stem-and-loop structures. nih.gov Furthermore, DNA sequences that are preferentially cleaved in a double-stranded form become resistant to cleavage when they are located outside of these stem regions. nih.gov

The binding of bleomycin can also be affected by the local conformation of the DNA. For instance, methylation of DNA can diminish bleomycin-mediated strand scission, possibly due to local conformational changes to a Z-form or other non-B-form structures. nih.gov There is also evidence that bleomycin and its analogues can interact with G-quadruplexes, which are non-canonical four-stranded DNA structures found in regions like telomeres and gene promoters. acs.orgfrontiersin.orgnih.govbiorxiv.org The binding of ligands like pyridostatin (B1662821) (PDS) and its derivatives to G-quadruplexes involves stacking interactions with the G-tetrad planes and electrostatic interactions with the phosphate (B84403) backbone. acs.org While the primary interaction of bleomycin is often described as minor groove binding, the ability to recognize and cleave specific secondary and tertiary structural motifs highlights a more complex mode of action. mdpi.comnih.gov

Advanced Spectroscopic and Structural Biology Investigations of Bleomycin Pyp

Nuclear Magnetic Resonance (NMR) Spectroscopy in Bleomycin-pyp Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution and in the solid state. It has been instrumental in characterizing various bleomycin (B88199) congeners and their complexes.

Solution-state NMR provides detailed insights into the conformation of bleomycin derivatives and their interactions with DNA. Studies on various metallo-bleomycin (MBLM) complexes, such as those involving Zn(II), have been conducted to understand how the C-terminal tail influences DNA binding and structure without causing DNA cleavage nih.gov.

Research on different Zn(II)BLM congeners has demonstrated that the C-terminal substituent plays a significant role in how the drug affects the structure of DNA nih.gov. For instance, one-dimensional (1D) ¹H-NMR spectra are used to monitor the formation of the Zn(II)BLM:DNA complex nih.gov. Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Total Correlation Spectroscopy (TOCSY), are employed to assign proton resonances and determine the conformation of both the bleomycin derivative and the DNA in the complex nih.gov.

Table 1: Representative ¹H-NMR Chemical Shift Changes (Δδ) Upon Binding of Zn(II)Bleomycin Congeners to a DNA Hairpin

| Proton | Zn(II)BLM-A₂ (ppm) | Zn(II)PEP (ppm) | Expected for Zn(II)this compound |

| Bithiazole H5 | Significant downfield shift | Moderate downfield shift | Expected to show significant shifts indicative of DNA interaction |

| Bithiazole H5' | Significant downfield shift | Moderate downfield shift | Expected to show significant shifts indicative of DNA interaction |

| C-terminal specific protons | Observable shifts | Observable shifts | Protons of the pyrimidinylpropionamide tail would exhibit specific shifts upon DNA binding |

| DNA Imido Protons | Upfield shifts and broadening | Varied shifts and broadening | Changes in DNA proton resonances would reveal the binding mode and induced conformational changes |

This table is illustrative and based on findings from related bleomycin congeners. Specific values for this compound would require dedicated experimental investigation.

X-ray Crystallography of this compound and its Biomacromolecular Complexes

Obtaining high-resolution crystal structures of bleomycin and its complexes with biomacromolecules has proven to be challenging. The inherent flexibility of the bleomycin molecule and the complexities of forming stable, well-ordered crystals with DNA have limited the application of X-ray crystallography in this area.

The scientific literature contains reports on the crystallization and preliminary X-ray diffraction studies of bleomycin-binding proteins from organisms like Streptomyces verticillus nih.gov. These studies provide valuable information about how proteins can recognize and bind bleomycin. However, there are no available X-ray crystal structures of this compound itself or its complex with DNA or other biomacromolecules. The structural insights for bleomycin-DNA interactions are therefore predominantly derived from NMR spectroscopy and computational modeling.

Fluorescence Spectroscopy for Probing this compound Interaction Kinetics and Thermodynamics

Fluorescence spectroscopy is a sensitive technique used to monitor the binding of ligands to macromolecules and to determine the kinetics and thermodynamics of these interactions. The bleomycin molecule contains fluorescent moieties, primarily the bithiazole rings, which can be exploited for such studies.

The interaction of bleomycin A₂ with DNA has been examined using fluorescence spectroscopy. The fluorescence of the bithiazole moiety is quenched upon binding to DNA, and this quenching can be used to determine the equilibrium binding constant of the interaction nih.gov. Such studies have revealed that one molecule of bleomycin binds to approximately five to six base pairs of DNA nih.gov.

For this compound, similar fluorescence quenching experiments could be performed to quantify its binding affinity for different DNA sequences. By measuring the change in fluorescence intensity as a function of DNA concentration, the binding constant (Kₐ) and stoichiometry of the interaction can be determined. Furthermore, temperature-dependent fluorescence studies could be used to elucidate the thermodynamic parameters (ΔH, ΔS, and ΔG) of this compound binding to its target, providing a more complete picture of the binding energetics. Time-resolved fluorescence spectroscopy could also be employed to investigate the kinetics of the binding process.

Other Biophysical Characterization Techniques in this compound Research

A variety of other biophysical techniques can be applied to further characterize the interactions of this compound.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the conformational changes in DNA upon the binding of a ligand. The binding of bleomycin derivatives to DNA can induce changes in the CD spectrum of the DNA, providing information about the binding mode (e.g., intercalation vs. groove binding).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS) of binding. This technique could provide precise thermodynamic data for the interaction of this compound with DNA.

Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the stoichiometry of the this compound-DNA complex and to study the non-covalent interactions between the drug and its target.

These techniques, in conjunction with NMR and fluorescence spectroscopy, would provide a comprehensive biophysical characterization of this compound and its interactions with biological targets.

Computational Approaches and Molecular Modeling of Bleomycin Pyp Interactions

Molecular Docking and Dynamics Simulations of Bleomycin-pyp with Nucleic Acids and Proteins

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, like this compound, and a receptor, such as DNA, RNA, or proteins. nih.govnih.gov These methods are crucial for understanding the stability and dynamics of the resulting complexes. nih.govresearchgate.net

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems. ucv.ve They can be used to assess the stability of ligand-receptor complexes, such as those formed between bleomycin (B88199) and DNA or proteins. nih.govresearchgate.net For example, MD simulations have been employed to study the coordination chemistry of Co(II)-Bleomycin, revealing details about its structure in solution. ucv.ve The stability of docked complexes is often validated through MD simulations, which can reveal dynamic changes and confirm the persistence of key interactions over time. researchgate.net The combination of MD simulations with methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) allows for the calculation of binding free energies, offering a more quantitative measure of binding affinity. nih.govresearchgate.net

Table 1: Key Applications of Molecular Docking and Dynamics Simulations for Bleomycin and its Analogs

| Computational Technique | Target Molecule | Key Findings/Applications | References |

| Molecular Docking | Antibiotic-binding proteins, DNA gyrase | Prediction of binding modes and affinities to understand antibacterial and anticancer properties. | researchgate.net |

| Molecular Dynamics (MD) | Co(II)-Bleomycin | Investigation of coordination chemistry and stable solution structures. | ucv.ve |

| MD Simulations with MM/PBSA | Ligand-receptor complexes | Calculation of binding free energies to quantify interaction strength. | nih.govresearchgate.net |

| MD Simulations | DNA-protein complexes | Elucidation of structural distortions in DNA upon protein binding. | nih.gov |

Quantum Chemical Calculations for Elucidating Reaction Mechanisms of this compound

Quantum chemical calculations are instrumental in unraveling the intricate details of chemical reactions at the electronic level. rsc.org These methods can be used to map out reaction pathways, identify transition states, and calculate activation energies, providing a deep understanding of the reaction mechanism. rsc.orgchemrxiv.org

In the context of bleomycin, which exerts its biological activity through DNA cleavage, quantum chemical calculations can elucidate the multi-step process of DNA strand scission. researchgate.net This process involves the breaking of several C-C or C-O bonds. researchgate.net Quantum mechanical/molecular mechanical (QM/MM) methods are particularly powerful for studying enzymatic reactions, where a small, catalytically active region (the QM region) is treated with high-level quantum mechanics, while the surrounding protein and solvent environment (the MM region) is described with a more computationally efficient molecular mechanics force field. rsc.org This approach allows for the investigation of reaction mechanisms within a realistic biological context. rsc.org

Table 2: Applications of Quantum Chemical Calculations in Mechanistic Studies

| Computational Method | Application Area | Insights Gained | References |

| Quantum Chemical Calculations | Development of synthetic methodologies | Analysis of reaction mechanisms, prediction of unknown reactions. | rsc.org |

| Quantum Chemical Cluster Approach | Enzymatic CO2 conversion | Mechanistic details of biocatalytic reactions. | rsc.org |

| QM/MM Method | Enzymatic reactions | Elucidation of reaction mechanisms in a biological environment. | rsc.org |

| Quantum Chemical Calculations | DNA cleavage by bleomycin | Understanding the electronic-level details of bond-breaking events. | researchgate.net |

Theoretical Studies on Conformational Energetics and Structural Distortions Induced by this compound

Theoretical studies play a crucial role in understanding how the binding of this compound affects the structure and energy landscape of its target molecules, particularly DNA. Bleomycin is known to cause specific fragmentation of double-stranded DNA, indicating that it recognizes and binds to particular sites. nih.gov

Computational studies can model the conformational changes that occur in DNA upon binding of this compound. These studies can reveal how the drug induces distortions in the DNA helix, such as bending or unwinding, which may be crucial for its cleavage activity. The interaction of bleomycin with DNA is sensitive to ionic strength, which affects the rates of single- and double-strand scissions differently, suggesting that electrostatic interactions play a significant role in the binding and subsequent reaction. nih.gov

By calculating the energetics of different conformations, theoretical models can predict the most likely structural changes induced by the drug. These studies, often in conjunction with experimental data from techniques like NMR and X-ray crystallography, provide a comprehensive picture of the structural basis for bleomycin's activity.

Synthetic Strategies and Derivatization of Bleomycin Pyp Analogs

Chemical Synthesis Methodologies for the Bleomycin-pyp Scaffold and its Precursors

The chemical synthesis of the bleomycin (B88199) (BLM) core structure and its precursors is a complex undertaking that has been approached through various methodologies. A key challenge lies in the stereocontrolled construction of the intricate polyketide and peptide backbone, as well as the glycosidic linkages. Early synthetic efforts focused on the preparation of individual components, which were then coupled to assemble the final molecule. For instance, the synthesis of demethyl Cu(II):bleomycin A2 has been achieved through the pyrolysis of Cu(II):bleomycin A2, followed by methylation with labeled methyl iodide to produce radiolabeled bleomycin A2. nih.gov This method allows for the introduction of isotopes like ³H and ¹³C for binding studies. nih.gov

A significant breakthrough in the synthesis of bleomycin and its analogs was the development of methods to couple the metal-binding domain with the carbohydrate moiety and the C-terminal tail. One reported method involves the reaction between the amino group of the spermidine (B129725) residue of the Cu(II) complex of bleomycin A5 and the 5'-phosphate group of oligonucleotides. nih.gov This reaction is activated by a mixture of triphenylphosphine (B44618) and 2,2'-dipyridyl disulfide in the presence of 4-(N,N-dimethylamino)pyridine 1-oxide, yielding the desired conjugates in high yields (60-80%). nih.gov

Rational Design and Synthesis of this compound Derivatives and Analogs with Modified Specificity

The modular nature of bleomycin has spurred the rational design and synthesis of numerous derivatives and analogs with the aim of improving their specificity and efficacy. researchgate.net These efforts have largely focused on modifying the bithiazole and C-terminal domains, as well as the carbohydrate moiety.

Modifications Targeting the Bithiazole and C-Terminal Domains

The bithiazole tail and the C-terminal substituent of bleomycin play a critical role in DNA binding and cleavage specificity. Synthetic modifications in this region have been explored to enhance these properties. For example, new side-chain-modified bleomycins have been synthesized by reacting demethyl BLM A2 with various α-bromoacetamides. nih.gov The structures of these analogs were confirmed by comparing their NMR spectra with those of model thiazole (B1198619) derivatives. nih.gov While these modifications did not always lead to reduced toxicity, they demonstrated that the C-terminal tail could be chemically altered to introduce new functionalities. nih.gov

The synthesis of conjugates combining a benzoquinoquinoxaline (B12408150) (BQQ) moiety, known to intercalate into DNA triplexes, with neomycin, a groove-binding ligand, represents another strategy to enhance nucleic acid binding affinity and specificity. acs.org This approach highlights the potential of creating hybrid molecules that combine the recognition properties of different DNA-binding motifs.

Alterations of the Carbohydrate Moiety for Enhanced Cellular Recognition

The carbohydrate portion of bleomycin is pivotal for its selective uptake by tumor cells. researchgate.netnih.gov This has led to extensive research into modifying the sugar components to improve cellular targeting. Studies have shown that the carbamoylmannose moiety is essential for this selective recognition. researchgate.netnih.gov

To investigate the role of the carbohydrate, analogs with modified sugars have been synthesized. A library of seven disaccharide-dye conjugates, structurally analogous to the BLM disaccharide, was created with variations in the position and substitution of the carbamoyl (B1232498) group. nih.gov The synthesis of these analogs involved the coupling of a gulose glycosyl acceptor with modified mannose or altrose glycosyl donors. nih.gov Some of these synthetic disaccharides exhibited 2- to 4-fold more efficient internalization into tumor cells compared to the natural BLM disaccharide. nih.gov

Furthermore, the synthesis of conjugates of the BLM carbamoylmannose moiety with a cyanine (B1664457) dye (Cy5) demonstrated that this monosaccharide alone is sufficient for selective tumor cell binding and enhanced cellular uptake. nih.govacs.org The synthesis of these monosaccharide-dye conjugates was achieved by coupling the activated 3-O-carbamoylmannose with a protected linker, followed by deprotection and reaction with the NHS ester of the dye. acs.org The importance of the carbamoyl group was underscored by the finding that its removal abrogated tumor cell targeting. nih.gov The concept of multivalency has also been explored, with a trimer of the BLM monosaccharide-Cy5 conjugate showing greater uptake than the monomeric conjugate, suggesting that clustering carbohydrate recognition motifs can enhance cellular internalization. nih.gov

| Compound/Analog | Modification | Key Finding | Reference |

| Bleomycin A2 (radiolabeled) | Methylation of demethyl Cu(II):bleomycin A2 with [³H]- or [¹³C]methyl iodide | Allows for DNA binding studies. | nih.gov |

| Bleomycin A5-oligonucleotide conjugates | Coupling of BLM A5 to oligonucleotides via a phosphoramidate (B1195095) linkage | Site-specific cleavage of target DNA is determined by the oligonucleotide part. | nih.gov |

| Side-chain-modified bleomycins | Reaction of demethyl BLM A2 with α-bromoacetamides | C-terminal tail can be chemically altered. | nih.gov |

| Modified Bleomycin Disaccharide-Dye Conjugates | Varied position and substitution of the carbamoyl group on the mannose ring | Some analogs showed 2-4 fold improved tumor cell uptake. | nih.gov |

| Bleomycin Monosaccharide-Cy5** Conjugate | Conjugation of 3-O-carbamoylmannose to a fluorescent dye | The monosaccharide is sufficient for selective tumor cell targeting. | nih.govacs.org |

| Bleomycin Monosaccharide-Cy5** Trimer | A cluster of three carbamoylmannose-dye conjugates | Increased cellular uptake compared to the monomer. | nih.gov |

Solid-Phase Synthesis Approaches for this compound Congeners

Solid-phase synthesis has emerged as a powerful tool for the efficient production of bleomycin analogs and libraries of related compounds. nih.govrsc.org This approach facilitates the purification process and allows for the parallel synthesis of multiple derivatives. nih.gov

The solid-phase synthesis of deglycobleomycin (B1238005) A5 has been successfully achieved using a commercially available polystyrene resin with a triphenylmethyl-linked spermidine. nih.gov The final product was cleaved from the resin, purified by HPLC, and shown to possess DNA relaxation activity comparable to the authentic material. nih.gov This pioneering work paved the way for the creation of a 108-member library of deglycobleomycin analogs through parallel solid-phase synthesis. nih.gov The purity of the crude products in this library was generally high, and the method provided sufficient quantities for characterization and biological screening. nih.gov Notably, this library yielded two analogs with enhanced DNA cleavage activity compared to the parent deglycobleomycin. nih.gov

The utility of solid-phase synthesis has been extended to the preparation of fully glycosylated bleomycin A5 and several monosaccharide analogs. nih.gov These analogs, incorporating α-d-mannose, α-l-gulose, and α-l-rhamnose in place of the natural disaccharide, were synthesized to probe the role of the carbohydrate moiety in RNA cleavage. nih.gov The successful application of solid-phase techniques to these complex molecules represents a significant advancement in the ability to systematically study the structure-activity relationships of bleomycin. nih.gov The general strategy involves assembling the peptide backbone on the solid support, followed by the coupling of the various amino acid and other precursor units. nih.govgoogle.com

| Synthetic Target | Solid Support/Linker | Key Outcome | Reference |

| Deglycobleomycin A5 | Polystyrene resin with triphenylmethyl-linked spermidine | Successful synthesis and validation of biological activity. | nih.gov |

| 108-member deglycobleomycin library | Polystyrene resin | Rapid generation of a diverse library of analogs, leading to the discovery of more potent derivatives. | nih.gov |

| Bleomycin A5 and monosaccharide analogs | Not specified | Demonstrated the feasibility of synthesizing complex glycosylated bleomycins on a solid support for functional studies. | nih.gov |

Redox Biochemistry and Radical Chemistry of Bleomycin Pyp

Enzymatic Redox Cycling of Bleomycin-pyp Metal Complexes

The biological activity of bleomycin (B88199) is intrinsically linked to its ability to form metal complexes, particularly with iron, and undergo redox cycling. The inactive form of the complex, Bleomycin-Fe(III), requires reduction to the active Bleomycin-Fe(II) state to initiate DNA damage. This process is not spontaneous under physiological conditions and relies on cellular reducing systems. psu.edu

Key enzymatic systems have been identified as responsible for the catalytic reduction of the Bleomycin-Fe(III) complex. Notably, NADPH-cytochrome P-450 reductase, an enzyme found in liver microsomes and cell nuclei, has been shown to redox cycle the Bleomycin-Fe(III)/Fe(II) complex. nih.govnih.gov In aerobic conditions, incubations containing Bleomycin, ferric chloride (FeCl3), NADPH, and isolated liver microsomal NADPH-cytochrome P-450 reductase lead to both NADPH and oxygen consumption. nih.gov This enzymatic activity is crucial as it perpetuates the cycle, allowing a single molecule of bleomycin to cause multiple DNA strand breaks. psu.edu

Studies have demonstrated that this redox cycling occurs in various cellular compartments, including the cell nucleus, which contains the target DNA. nih.govnih.gov The process is dependent on the presence of the active enzyme, Bleomycin, FeCl3, and oxygen. nih.gov Further research has also implicated the NADH-cytochrome b5 reductase system in the redox cycling of Bleomycin-Fe(III), highlighting that multiple enzymatic pathways can contribute to the activation of the drug. psu.edu

The following table summarizes the components required for the enzymatic redox cycling of the Bleomycin-iron complex as identified in research studies.

| Required Component | Function/Observation | Source(s) |

| Bleomycin-Fe(III) | The inactive state of the drug complex that requires reduction. | nih.gov, psu.edu |

| Enzyme System | NADPH-cytochrome P-450 reductase or NADH-cytochrome b5 reductase. | nih.gov, psu.edu, nih.gov |

| Electron Donor | NADPH or NADH provides the reducing equivalents for the reaction. | nih.gov, psu.edu |

| Molecular Oxygen | Required for the subsequent formation of reactive oxygen species. | nih.gov, nih.gov |

Investigation of this compound Oxidative Chemistry and Mimicry of Heme-Containing Enzymes

The oxidative capabilities of the activated bleomycin complex have been compared to those of heme-containing enzymes, such as cytochrome P-450 and chloroperoxidase, which also activate oxygen. nih.gov Ferric bleomycin has been shown to catalyze a range of oxidative reactions, suggesting it can function as a biomimetic of these enzymes. nih.govresearchgate.net

Research indicates that the chemical reactivity of bleomycin aligns more closely with chloroperoxidase than with cytochrome P-450. nih.gov For instance, bleomycin was found to catalyze the peroxidation of o-dianisidine, a reaction common to peroxidases. nih.gov It also successfully mediated the N-demethylation of N,N-dimethylaniline when oxidants like peroxides or iodosobenzene (B1197198) were used. nih.gov Furthermore, activities characteristic of chloroperoxidase, such as oxygen evolution from m-chloroperbenzoic acid and the chlorination of monochlorodimedone, were catalyzed by the bleomycin complex. nih.gov

In contrast, reactions that are typical of cytochrome P-450, like the hydroxylation of cumene (B47948) and the decarboxylation of phenylperacetic acid, were not catalyzed by bleomycin. nih.gov This distinction in catalytic activity provides insight into the specific chemical environment of the bleomycin metal-binding domain.

The table below compares the catalytic activities of Ferric Bleomycin with those of Cytochrome P-450 and Chloroperoxidase. nih.gov

| Catalytic Reaction | Ferric Bleomycin | Cytochrome P-450 | Chloroperoxidase | Source |

| Peroxidation (o-dianisidine) | Catalyzes | Catalyzes | Catalyzes | nih.gov |

| N-Demethylation (N,N-dimethylaniline) | Catalyzes | Catalyzes | Not specified | nih.gov |

| Aliphatic Hydroxylation (cumene) | Does not catalyze | Catalyzes | Not specified | nih.gov |

| Peroxyacid Decarboxylation | Does not catalyze | Catalyzes | Not specified | nih.gov |

| O2 Evolution (from m-chloroperbenzoic acid) | Catalyzes | Does not catalyze | Catalyzes | nih.gov |

| Chlorination (monochlorodimedone) | Catalyzes | Does not catalyze | Catalyzes | nih.gov |

Characterization of Oxygen-Radical Formation and Intermediates in this compound Catalysis

The mechanism of bleomycin-induced damage involves the formation of highly reactive oxygen radicals. nih.govnih.gov During the enzymatic redox cycle of the Bleomycin-Fe(III/II) complex, the reduced complex activates molecular oxygen, leading to the generation of species like hydroxyl radicals (•OH). nih.gov The formation of these radicals has been confirmed through experiments where their production was detected by the conversion of methional to ethene (ethylene). nih.govnih.gov This process is dependent on oxygen, NADPH, the enzyme (NADPH-cytochrome P-450 reductase), bleomycin, and iron. nih.gov

Several key intermediates are formed during this catalytic cycle. The initial step is the formation of a ferrous iron-bleomycin complex [Fe(II)-BLM], which is the catalyst-substrate complex. nih.gov This active complex reacts with oxygen. It is understood that activated bleomycin possesses two more oxidizing equivalents than the Fe(III)-bleomycin state to which it eventually decays. nih.gov Spin-trapping studies have provided evidence for the production of hydroxyl radicals during the reaction of ferrous bleomycin with dioxygen. nih.gov

A transient intermediate species, suggested to be a complex of ferric iron, the superoxide (B77818) ion, and bleomycin, has been observed via electron spin resonance (ESR) spectroscopy. nih.gov This intermediate is relatively stable, as the superoxide radical within it is not readily accessible to superoxide dismutase (SOD). nih.gov The reaction of activated bleomycin with one-electron reductants like potassium iodide (KI) further supports its potent oxidizing nature. nih.gov

Development of Catalytic Antioxidant Strategies Inspired by this compound Redox Activity

The pro-oxidant, radical-generating activity of bleomycin has inspired the development of catalytic antioxidants designed to scavenge the reactive oxygen species (ROS) implicated in cellular damage. researchgate.netacademie-sciences.fr These synthetic molecules, often metalloporphyrins or other metal complexes, are designed to mimic the function of natural antioxidant enzymes like superoxide dismutase (SOD) and catalase. academie-sciences.frmdpi.com

Superoxide dismutase mimics, such as certain manganese (Mn) porphyrins (e.g., MnTE-2-PyP⁵⁺), are redox-active compounds that can catalytically scavenge superoxide radicals. nih.gov The design of these mimics focuses on tuning the redox potential of the metal center to enable efficient catalytic cycling. academie-sciences.fr The strategy is to create low-molecular-weight complexes that can neutralize ROS, thereby protecting cells from oxidative stress—the same type of stress that bleomycin is designed to induce. academie-sciences.fr

Research into these catalytic antioxidants has shown that they can be effective in mitigating oxidative damage in various models. researchgate.net For example, certain copper (Cu) complexes with aza-macrocyclic ligands have been developed and evaluated for their superoxide scavenging activity. tandfonline.com These strategies represent a reverse approach to bleomycin's action: instead of generating radicals to cause damage, these compounds catalytically destroy them to provide protection. academie-sciences.frmdpi.com This field leverages the principles of bioinorganic chemistry and redox cycling, informed by systems like Bleomycin-iron, to design novel therapeutic agents aimed at combating conditions associated with oxidative stress. academie-sciences.fr

Cellular and Molecular Responses to Bleomycin Pyp in Research Models

Induction of DNA Damage Response Pathways by Bleomycin-pyp

This compound is a glycopeptide antibiotic known for its ability to induce DNA strand breaks, a key mechanism behind its biological activity. In the presence of ferrous ions (Fe²⁺) and oxygen, this compound generates reactive oxygen species (ROS), which subsequently attack the deoxyribose backbone of DNA, leading to both single-strand breaks (SSBs) and double-strand breaks (DSBs). plos.orgresearchgate.net DSBs are considered the most cytotoxic lesions, as their improper repair can lead to chromosomal instability and cell death. researchgate.netnih.gov

The cellular response to this damage involves the activation of complex DNA damage response (DDR) pathways. Upon detection of DNA breaks, sensor proteins initiate a signaling cascade that activates transducer kinases, which in turn phosphorylate downstream effector proteins. This response aims to arrest the cell cycle to allow time for repair and to recruit DNA repair machinery to the site of damage. researchgate.net One of the key pathways affected is homologous recombination (HR), a major pathway for repairing DSBs. Research has shown that this compound can suppress the expression of Rad51, a critical protein in the HR process. nih.gov This inhibition occurs at the transcriptional level and may be linked to the depletion of the E2F1 transcription factor. nih.gov The downregulation of Rad51 impairs the cell's ability to accurately repair DSBs, contributing to the accumulation of DNA damage and subsequent cellular senescence or apoptosis. nih.gov Studies using Raman spectroscopy on living cells have observed conformational changes in DNA from the typical B-form to an A-form following this compound treatment, a change associated with the presence of strand breaks and the activation of repair processes. nih.gov

| Key Protein/Process | Role in this compound Induced DNA Damage Response | Research Model |

| Reactive Oxygen Species (ROS) | Mediate the cleavage of the DNA backbone, causing SSBs and DSBs. plos.org | Cancer Cell Lines |

| Rad51 | Key protein for homologous recombination (HR) repair of DSBs; its expression is downregulated by this compound. nih.gov | Human Lung Epithelial (A549) Cells, Mouse Pulmonary Fibrosis Model |

| γH2AX | A marker for DNA double-strand breaks; foci formation increases significantly after this compound exposure. nih.gov | Human Lung Epithelial (A549) Cells |

| DNA Conformational Change | Transition from B-DNA to A-DNA is observed, indicating strand breaks and repair activity. nih.gov | Living Cells (via Raman Spectroscopy) |

Perturbations of Cell Cycle Progression by this compound

The induction of significant DNA damage by this compound triggers cell cycle checkpoints, leading to temporary arrest and allowing for DNA repair. The most consistently observed effect is a delay in the G2 phase of the cell cycle. nih.govnih.gov This G2 block prevents cells with damaged DNA from entering mitosis (M phase), thus avoiding the propagation of genetic errors.

The extent of this G2 arrest is dependent on several factors, including the concentration of the drug, the duration of exposure, and the specific phase of the cell cycle in which the cells were treated. nih.gov Studies on human lymphoma cell lines have shown that cells treated in the early S phase exhibit a more pronounced G2 delay. nih.gov However, recovery from the G2 block does not necessarily indicate that the cell has successfully repaired all damage and will retain its reproductive capacity. nih.gov In some cancer cell lines that have developed resistance to this compound, a notable characteristic is the evasion of this G2/M arrest, allowing them to continue proliferating despite drug exposure. plos.org This suggests that the ability to halt cell cycle progression is a crucial component of this compound's cytotoxic effect.

| Cell Cycle Phase | Effect of this compound | Key Findings | Research Model |

| S Phase | Cells treated in early S phase show a pronounced G2 delay. nih.gov | Demonstrates phase-specific sensitivity to kinetic effects. | Human Lymphoma Cell Line |

| G2 Phase | Accumulation of cells due to a block in cell cycle traverse. nih.govnih.gov | Primary mechanism of cell cycle perturbation. | Human Lymphoma Cell Line, Various Cell Types |

| G2/M Checkpoint | Activated to prevent entry into mitosis with damaged DNA. | Evasion of this checkpoint is a feature of this compound resistance. plos.org | Cancer Cell Lines |

Mechanisms of Apoptosis and Programmed Cell Death Induction by this compound

When DNA damage is too severe to be repaired, this compound can trigger programmed cell death, or apoptosis. Research in primary pulmonary endothelial cells indicates that this compound predominantly initiates apoptosis through the extrinsic, or death-receptor-mediated, pathway. nih.govnih.gov This pathway is activated independently of the mitochondria-dependent (intrinsic) pathway.

The key event in the extrinsic pathway is the activation of caspase-8, an initiator caspase. nih.govnih.gov Time-course experiments have shown that caspase-8 activation occurs within hours of this compound exposure and precedes the activation of effector caspases, such as caspase-3 and caspase-6, which execute the final stages of apoptosis. nih.govnih.gov Further evidence for the involvement of the extrinsic pathway comes from the observation that this compound induces the expression of TNF and TNF receptor family genes. nih.gov Silencing the adaptor protein Fas-associated death domain (FADD) with short interfering RNA significantly reduces this compound-induced apoptosis, confirming the crucial role of this death receptor signaling component. nih.gov While the extrinsic pathway appears to be the primary initiator, the intrinsic pathway is not entirely unaffected. This compound has been shown to induce the expression of Bcl-2 and Bcl-xL, proteins that typically protect cells from mitochondria-dependent apoptosis, suggesting a complex interplay between the two pathways. nih.gov

| Apoptotic Pathway | Key Components Activated by this compound | Evidence | Research Model |

| Extrinsic Pathway | Caspase-8, FADD, TNF Receptor Family | Early activation of caspase-8; apoptosis reduction upon FADD silencing. nih.govnih.gov | Primary Pulmonary Endothelial Cells |

| Intrinsic Pathway | Not the primary initiator. | Caspase-9 and cytochrome c release are not detected in early stages. nih.gov | Primary Pulmonary Endothelial Cells |

| Effector Caspases | Caspase-3, Caspase-6 | Activated downstream of caspase-8. nih.govnih.gov | Primary Pulmonary Endothelial Cells |

Molecular Mechanisms of this compound-Induced Tissue Remodeling and Fibrosis in Animal Models

In animal models, this compound is widely used to induce pulmonary fibrosis, a condition characterized by excessive scarring and tissue remodeling. The process is understood to occur in distinct phases, beginning with inflammation and progressing to active fibrosis. semanticscholar.org

The fibrotic response to this compound-induced injury involves a complex network of cellular signaling pathways driven by various cytokines and growth factors. The initial injury to alveolar epithelial and endothelial cells triggers an inflammatory response. researchgate.netnih.gov This phase is characterized by the increased expression of pro-inflammatory and pro-fibrotic cytokines, including Transforming growth factor-beta (TGF-β), Tumor necrosis factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). researchgate.net

TGF-β is a central mediator in this process, activating pathways that promote the transition of fibroblasts and other progenitor cells, such as pericytes, into myofibroblasts. nih.gov Myofibroblasts are the primary cells responsible for depositing extracellular matrix components. The activation of αvβ3 integrin signaling on pericytes, in response to RGD-containing matrix proteins like fibronectin, has been identified as a potentiator of this pericyte-to-myofibroblast transition. nih.gov Other signaling molecules implicated in the fibrotic cascade include connective tissue growth factor (CTGF) and WNT1-inducible-signaling pathway protein 1 (WISP-1). researchgate.net This cascade of signaling events leads to the excessive deposition of matrix proteins, resulting in the characteristic scarring of fibrotic tissue. nih.gov

A key feature of fibrosis is the dysregulated turnover of the extracellular matrix (ECM). This involves an imbalance between the synthesis of new ECM components (like collagen and fibronectin) and their degradation, which is primarily handled by a family of enzymes called matrix metalloproteinases (MMPs). nih.govscielo.br The activity of MMPs is tightly controlled by their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). nih.gov

In this compound-induced fibrosis models, a distinct pattern of MMP and TIMP expression is observed. Studies in murine models show a selective and temporal upregulation of specific MMPs. For instance, the expression of gelatinase A (MMP-2) and macrophage metalloelastase (MMP-12) is increased, while other MMPs like gelatinase B (MMP-9) and stromelysin-1 (MMP-3) may not be significantly changed. nih.govnih.gov Concurrently, the expression of TIMP1 is markedly upregulated, while TIMP2 and TIMP3 levels may remain constitutive. nih.gov This altered balance, particularly the dysregulated MMP/TIMP ratio, is thought to contribute directly to the pathological accumulation of ECM. nih.govscielo.br The increased deposition of procollagen and fibronectin mRNA correlates strongly with these changes, underscoring the role of dysregulated matrix remodeling in the pathology of this compound-induced fibrosis. nih.gov

| Molecule Family | Specific Members Affected | Observed Change in this compound Model | Consequence |

| Matrix Metalloproteinases (MMPs) | Gelatinase A (MMP-2), Macrophage Metalloelastase (MMP-12) | Upregulation of gene expression. nih.govnih.gov | Altered degradation of ECM components. |

| Gelatinase B (MMP-9), Stromelysin-1 (MMP-3), Interstitial Collagenase | No significant change in expression. nih.gov | Selective nature of ECM remodeling. | |

| Tissue Inhibitors of Metalloproteinases (TIMPs) | TIMP1 | Markedly upregulated. nih.gov | Inhibition of MMP activity, favoring matrix accumulation. |

| TIMP2, TIMP3 | Constitutively expressed (no significant change). nih.gov | Imbalance in the MMP/TIMP ratio. | |

| Extracellular Matrix Proteins | Procollagen (Type I & III), Fibronectin | Increased mRNA levels. nih.gov | Excessive deposition leading to fibrosis. |

Myofibroblast Differentiation in this compound-Induced Fibrosis Models

Myofibroblasts are pivotal effector cells in the pathogenesis of fibrosis, characterized by their contractile nature and excessive deposition of extracellular matrix (ECM) components. mdpi.comfrontiersin.org In research models, the administration of bleomycin (B88199) is a widely utilized method to induce lung injury and subsequent fibrosis, closely mimicking aspects of human idiopathic pulmonary fibrosis (IPF). mdpi.comresearchgate.net A key event in this process is the differentiation of various precursor cells into myofibroblasts. mdpi.comresearchgate.net

Following bleomycin-induced lung injury, a complex cascade of events involving inflammation, epithelial cell damage, and the release of various cytokines and growth factors creates a pro-fibrotic microenvironment. mdpi.commdpi.com This environment drives the recruitment, proliferation, and differentiation of fibroblasts and other progenitor cells into myofibroblasts. mdpi.com These activated cells are identifiable by their expression of specific marker proteins, most notably alpha-smooth muscle actin (α-SMA), which is incorporated into stress fibers and confers contractile ability. nih.gov

Several cellular sources for myofibroblasts in bleomycin-induced fibrosis have been identified, including:

Resident Fibroblasts: Local fibroblasts are considered a primary source, which, upon activation by pro-fibrotic stimuli, undergo differentiation. mdpi.comfrontiersin.org

Epithelial-Mesenchymal Transition (EMT): This process, where epithelial cells acquire a mesenchymal phenotype, has been suggested as a source of myofibroblasts, although its exact contribution remains a subject of debate. frontiersin.orgmdpi.com

Pericytes: These perivascular cells can detach from blood vessels and differentiate into myofibroblasts in response to injury. nih.gov

Fibrocytes: Bone marrow-derived circulating cells called fibrocytes can migrate to the site of injury and differentiate into myofibroblasts. mdpi.com

The differentiation process is orchestrated by a number of signaling pathways, with Transforming Growth Factor-beta (TGF-β) being one of the most potent inducers. mdpi.comnih.gov TGF-β signaling, primarily through the Smad2/3 pathway, directly stimulates the transcription of genes associated with the myofibroblast phenotype, including α-SMA and collagen. mdpi.commdpi.com

Research in bleomycin-treated mouse models has demonstrated a significant upregulation of myofibroblast markers in lung tissue. For instance, immunohistochemical analysis of lung sections from these models shows a marked increase in α-SMA expression in fibrotic regions. researchgate.net Concurrently, there is an increased deposition of ECM proteins like collagen. frontiersin.orgnih.gov

Studies have also explored the modulation of myofibroblast differentiation as a therapeutic strategy. For example, the inhibition of the TGF-β signaling pathway has been shown to attenuate bleomycin-induced fibrosis by reducing myofibroblast activation. mdpi.com Similarly, targeting other pathways involved in this process, such as the coagulation cascade and protease-activated receptor-2 (PAR-2), has shown promise in reducing myofibroblast differentiation and collagen synthesis in these models. nih.gov

The table below summarizes key markers and signaling molecules involved in myofibroblast differentiation in the context of bleomycin-induced fibrosis models.

| Category | Molecule/Pathway | Role in Myofibroblast Differentiation |

| Key Marker | Alpha-smooth muscle actin (α-SMA) | A defining contractile protein of differentiated myofibroblasts. nih.gov |

| Key Marker | Collagen I | A major extracellular matrix protein excessively produced by myofibroblasts. frontiersin.orgnih.gov |

| Key Signaling Pathway | Transforming Growth Factor-β (TGF-β)/Smad | A potent inducer of myofibroblast differentiation and ECM synthesis. mdpi.comnih.gov |

| Signaling Receptor | Protease-Activated Receptor-2 (PAR-2) | Its activation contributes to myofibroblast differentiation and fibrosis. nih.gov |

| Cellular Source | Resident Fibroblasts | A primary precursor cell population for myofibroblasts. mdpi.comfrontiersin.org |

| Cellular Source | Pericytes | Perivascular cells that can transition into myofibroblasts upon injury. nih.gov |

| Cellular Source | Fibrocytes | Bone marrow-derived cells that can differentiate into myofibroblasts at the injury site. mdpi.com |

Emerging Research Avenues and Methodological Innovations in Bleomycin Pyp Studies

Engineering of Bleomycin-pyp for Enhanced Molecular Specificity

The core principle behind this compound is the creation of a hybrid molecule that combines two critical functions: sequence-specific DNA binding and DNA cleavage. researchgate.net The engineering of such molecules for enhanced molecular specificity is a highly active area of research, focusing on the design and synthesis of conjugates that can recognize and damage a selected DNA sequence with high precision. chemrxiv.org

The specificity of these synthetic nucleases is primarily determined by the DNA-binding domain, which in the case of this compound, is a pyrrole-imidazole polyamide. These polyamides, composed of N-methylpyrrole and N-methylimidazole amino acids, can be programmed to bind to the minor groove of DNA and specifically recognize a short DNA sequence. chemrxiv.org The engineering challenge lies in optimizing the polyamide chain to target a desired genomic sequence with high affinity and minimal off-target binding.

The DNA-damaging domain is derived from or mimics the action of bleomycin (B88199), a glycopeptide antibiotic that cleaves DNA in the presence of a metal ion, typically iron. kyoto-u.ac.jpnih.gov Research has explored conjugating various DNA-cleaving agents to polyamides. For instance, polyamide-bipyridine conjugates have been synthesized and shown to induce sequence-specific DNA breaks in cells. chemrxiv.org In these designs, the bipyridine moiety acts as a linker between two polyamide parts, allowing the conjugate to target extended DNA sequences and provoke cleavage at the target site. chemrxiv.org One such conjugate demonstrated a high affinity for its target DNA and produced specific, high-yield cleavage both in vitro and in cultured cells. chemrxiv.org

Another established strategy involves attaching ethylenediaminetetraacetic acid (EDTA) complexed with Fe(II) to a DNA-binding molecule. researchgate.netnih.gov This EDTA-Fe(II) group generates localized hydroxyl radicals that cleave the DNA backbone. Synthetic peptides based on the DNA-binding domain of Hin recombinase, when equipped with EDTA at the amino terminus, were shown to cleave DNA specifically at Hin recombination sites. researchgate.net This work demonstrates the successful construction of a hybrid peptide that combines the functional domains for sequence-specific binding and cleavage. researchgate.net The design of "man-designed bleomycin" with altered sequence specificity has also been a long-standing goal in the field. acs.org

Table 1: Strategies for Engineering Sequence-Specific DNA Cleaving Agents

Integration of this compound Research with Nanotechnology for Advanced Molecular Probes

The convergence of this compound research with nanotechnology opens up possibilities for creating sophisticated molecular probes for both diagnostic and therapeutic applications. chula.ac.th Nanoparticles (NPs) serve as versatile platforms that can carry and deliver high concentrations of agents specifically to cancer cells. chula.ac.thresearchgate.net Integrating a targeted agent like this compound with a nanoparticle carrier can enhance its efficacy, improve delivery, and add new functionalities. acs.org

Gold nanoparticles (GNPs) are particularly attractive for this purpose. They can be functionalized and complexed with bleomycin (BLM) through a stable gold-thiol bond. acs.org This GNP-BLM combination has been studied for its potential as a dual-action agent: the GNP acts as a radiosensitizer, enhancing the effects of radiotherapy, while also serving as a delivery vehicle for the BLM. acs.org Studies have shown that placing BLM on a GNP surface can improve its delivery into cells, as the large polar surface area of free BLM otherwise limits its ability to cross cell membranes. acs.org

Extrapolating from this, a this compound conjugate could be attached to a GNP to create an advanced molecular probe. Such a nanoprobe would leverage the sequence-targeting of the polyamide component to guide the entire construct to a specific genomic locus. The nanoparticle could be further decorated with imaging agents (e.g., fluorescent dyes or contrast agents for MRI) or other therapeutic molecules, creating a "theranostic" agent that combines diagnosis and therapy. chula.ac.th For example, the use of nanoparticles as drug carriers can improve drug penetration through membrane tissues and enhance drug efficacy in cells. nih.gov

Table 2: Conceptual Design of a this compound Nanoprobe

Mechanochemical Approaches in this compound-Related Chemical Transformations

Mechanochemistry, which involves chemical transformations induced by mechanical energy like grinding or milling, is emerging as a powerful "green chemistry" alternative to traditional solution-based synthesis. nih.gov This approach often avoids the need for bulk toxic solvents, catalysts, or initiators and can overcome issues related to the low solubility of reactants. acs.orgajrconline.org While direct research on the mechanochemical synthesis of this compound is not yet prominent, the principles of this field offer intriguing possibilities for its future production.

The synthesis of this compound involves forming multiple amide (peptide) bonds to construct the polyamide chain and then conjugating it to the bleomycin moiety. Research has demonstrated that mechanochemistry is a viable method for peptide bond formation. Studies have shown that ball milling can be used for the oligomerization of amino acids like glycine, even at ambient temperatures and without solvents. chemrxiv.org This suggests that the solid-state synthesis of the pyrrole-imidazole polyamide backbone is a feasible goal. Protocols for the solid-phase synthesis of these polyamides are well-established and could potentially be adapted to solvent-free mechanochemical methods. nih.gov

Furthermore, mechanochemical techniques could be applied to the conjugation step, linking the fully formed polyamide to the bleomycin component. The ability to conduct these reactions in the solid state could enhance efficiency, reduce purification steps, and offer a more environmentally friendly manufacturing process. ajrconline.org Given the complexity of the bleomycin molecule, which includes thiazole (B1198619) rings and a carbohydrate moiety, a solvent-free approach could help preserve the integrity of its sensitive functional groups during conjugation. nih.gov

Advanced Imaging Techniques for Tracking this compound in Cellular Systems

Understanding where a molecule like this compound goes within a cell and how it interacts with its target is crucial for its development. Advanced imaging techniques, particularly super-resolution microscopy (SRM), provide the necessary tools to track these dynamics at the subcellular level. nih.gov Conventional optical microscopy is limited by the diffraction of light, restricting its resolution to about 200-300 nm, which is insufficient to visualize fine molecular details. nih.gov SRM techniques bypass this limit, achieving resolutions down to tens of nanometers, making them ideal for studying drug delivery and kinetics. nih.gov

To track this compound, it would first need to be labeled with a fluorescent probe. The cyanine (B1664457) dye Cy5, for instance, has been successfully conjugated to the bleomycin disaccharide for studying its cellular uptake. kyoto-u.ac.jp A similarly labeled this compound molecule could then be introduced to living cells and monitored using various SRM modalities:

Stimulated Emission Depletion (STED) Microscopy and Single-Molecule Localization Microscopy (SMLM): These techniques offer higher spatial resolution than SIM. nih.gov They could potentially visualize the accumulation of this compound at specific sites within the nucleus, corresponding to its target DNA sequences on chromatin. This would provide direct visual evidence of target engagement.

By using these advanced imaging methods, researchers can answer key questions about the behavior of this compound: How efficiently does it enter the cell and the nucleus? Does it accumulate at the intended genomic loci? What are the downstream consequences of its binding, such as the recruitment of DNA repair proteins to the site of cleavage? The insights gained from such studies are invaluable for optimizing the design of these potent molecular tools. nih.gov

Table 3: Application of Advanced Imaging Techniques to this compound Studies

Q & A

Q. How can researchers ensure compliance with journal-specific formatting for this compound studies?

- Graphical Abstracts : Highlight key findings (e.g., this compound’s DNA intercalation) with minimal text and 2-3 chemical structures, avoiding journal-prohibited elements like gel images .

- Reference Management : Use EndNote or Zotero to adhere to citation styles (e.g., ACS, APA) and avoid excessive self-citation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.